Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiopheen-2-carbaldehyde is een organische verbinding met de molecuulformule C5H4OS. Deze kleurloze tot lichtgele vloeistof wordt veel gebruikt als bouwsteen in de organische synthese, met name voor de productie van farmaceutische stoffen en agrochemicaliën. Het aldehydegroep op de 2-positie van het thiofeenring maakt het een reactieve precursor voor verdere functionele modificaties, zoals condensatiereacties of oxidaties. Thiopheen-2-carbaldehyde is ook waardevol in de materialenwetenschap voor de synthese van geleidende polymeren en organische halfgeleiders. Het product kenmerkt zich door een hoge zuiverheid en stabiliteit, wat het geschikt maakt voor precisietoepassingen in onderzoek en industrie.
Thiophene-2-carbaldehyde structure
Thiophene-2-carbaldehyde structure
Productnaam:Thiophene-2-carbaldehyde
CAS-nummer:98-03-3
MF:C5H4OS
MW:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364

Thiophene-2-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • Thiophene-2-aldehyde
    • 2-Thiophenecarboxaldehyde,Thenaldehyde
    • 2-Thiophenecarboxald
    • 2-Thiophenecarboxaldehyde (stabilized with HQ)
    • 2-Formylthiophene, 2-Thenaldehyde
    • THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
    • Thiophene-2-carboxaldehyde
    • 2-Thenaldehyde
    • 2-Thiophene Carboxaldehyde
    • thiophene-2-carbaldehyde
    • 2-Formylthiophene
    • 2-Thiophenecarboxaldehyde
    • 2-Thiophenealdehyde
    • 2-Thienylaldehyde
    • 2-Thiophenecarbaldehyde
    • 2-Thienylcarboxaldehyde
    • 2-Thienaldehyde
    • formylthiophene
    • alpha-Formylthiophene
    • 2-Thiophenaldehyde
    • Thenaldehyde
    • alpha-Thiophenecarboxaldehyde
    • .alpha.-Formylthiophene
    • 2-thiophencarboxaldehyde
    • 2-thienal
    • thiophenecarboxaldehyde
    • thiophen-2-carbaldehyde
    • 2-thiophene car
    • 2-Formylthiofuran
    • 2-Thienylcarbaldehyde
    • 2-Thiofurancarboxaldehyde
    • NSC 2162
    • Thiofurfural
    • Thiophene-o-carboxaldehyde
    • α-Formylthiophene
    • α-Thiophenaldehyde
    • α-Thiophenecarboxaldehyde
    • 2-Thiophenecarboxaldehyde,99%
    • Thiophene-2-carbaldehyde
    • MDL: MFCD00005429
    • Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
    • InChI-sleutel: CNUDBTRUORMMPA-UHFFFAOYSA-N
    • LACHT: O=CC1=CC=CS1
    • BRN: 105819

Berekende eigenschappen

  • Exacte massa: 111.998286g/mol
  • Oppervlakte lading: 0
  • XLogP3: 1
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Aantal draaibare bindingen: 1
  • Monoisotopische massa: 111.998286g/mol
  • Monoisotopische massa: 111.998286g/mol
  • Topologisch pooloppervlak: 45.3Ų
  • Zware atoomtelling: 7
  • Complexiteit: 72.5
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Topologisch pooloppervlak: 17.1
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Pale yellow liquid
  • Dichtheid: 1.2 g/mL at 25 °C(lit.)
  • Smeltpunt: <10°C
  • Kookpunt: 198 °C(lit.)
    75-77 °C/11 mmHg(lit.)
  • Vlampunt: Fahrenheit: 170.6 ° f
    Celsius: 77 ° c
  • Brekindex: n20/D 1.591(lit.)
  • Waterverdelingscoëfficiënt: Insoluble
  • PSA: 45.31000
  • LogboekP: 1.56060
  • Oplosbaarheid: Soluble in ethanol, benzene, ether, slightly soluble in water
  • FEMA: 2493
  • Gevoeligheid: Air Sensitive

Thiophene-2-carbaldehyde Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H302,H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 2810
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37/38
  • Veiligheidsinstructies: S36/37/39-S37-S24
  • FLUKA MERK F CODES:9
  • RTECS:XM8135000
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:0-10°C
  • Risicozinnen:R22; R43
  • TSCA:Yes

Thiophene-2-carbaldehyde Douanegegevens

  • HS-CODE:29349990
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-2-carbaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0725-100ml
Thiophene-2-carbaldehyde
98-03-3 97.0%(GC),stabilized with HQ
100ml
¥380.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0725-500ML
2-Thiophenecarboxaldehyde (stabilized with HQ)
98-03-3 >98.0%(GC)
500ml
¥1140.00 2024-04-15
TRC
T368100-100g
2-Thiophenecarboxaldehyde
98-03-3
100g
$ 103.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-100g
Thiophene-2-carbaldehyde
98-03-3 97%
100g
¥78 2023-09-15
Oakwood
003419-1g
2-Thiophenecarboxaldehyde
98-03-3 98%
1g
$9.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14344-1000g
Thiophene-2-carboxaldehyde, 98+%
98-03-3 98+%
1000g
¥5097.00 2023-02-15
Life Chemicals
F2190-0580-0.25g
thiophene-2-carbaldehyde
98-03-3 95%+
0.25g
$18.0 2023-11-21
Apollo Scientific
OR5053-250g
Thiophene-2-carboxaldehyde
98-03-3 95%
250g
£30.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-1000g
Thiophene-2-carbaldehyde
98-03-3 97%
1000g
524.00 2021-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23302-500g
Thiophene-2-carbaldehyde
98-03-3 98% (stabilized with HQ)
500g
¥142.0 2024-04-17

Thiophene-2-carbaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Quinone ,  Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile ,  Water ;  48 h, 100 °C
Referentie
Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system
Inamoto, Kiyofumi; Yamada, Tetsuya; Kato, Sei-ichi; Kikkawa, Shoko; Kondo, Yoshinori, Tetrahedron (2013, 2013, 69(44), 9192-9199

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide ,  Graphene Solvents: Toluene ;  1 atm, rt → 100 °C; 8 h, 100 °C
Referentie
High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation
Jeong, Jae-Min; Jin, Se Bin; Yoon, Jo Hee; Yeo, Jae Goo; Lee, Geun Young; et al, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile ,  Water ;  5 h, pH 7, rt
Referentie
Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates
Jana, Sandipan; Thomas, Jithin; Sen Gupta, Sayam, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate ,  1,2-Diethyl 1,2-hydrazinedicarboxylate ,  Oxygen
Referentie
Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols
Marko, Istvan. E.; Giles, Paul R.; Tsukazaki, Masao; Chelle-Regnaut, Isabelle; Gautier, Arnaud; et al, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Cuprous iodide ,  N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: 1-Methylimidazole ;  2 min, rt
1.3 Reagents: Oxygen ;  4 h, 25 °C
Referentie
Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO
Wang, Lianyue; Bie, Zhixing; Shang, Sensen; Lv, Ying; Li, Guosong; et al, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper ,  4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Tempo ,  Oxygen Solvents: Chlorobenzene ;  8 h, 90 °C; 90 °C → 0 °C
Referentie
Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode
Lu, Norman; Lin, Yan-Chou, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
Referentie
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
Referentie
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; Xue, Yun; Yan, Mi; Mao, Hui-Ling; Cheng, Hu; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 12 h, 120 °C
Referentie
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Tempo ,  2286259-65-0 Solvents: Acetonitrile ;  2 h, 30 °C
Referentie
Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition
Mei, Qingqing ; Liu, Huizhen; Yang, Youdi; Liu, Hangyu; Li, Shaopeng; et al, ACS Sustainable Chemistry & Engineering (2018, 2018, 6(2), 2362-2369

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Alumina ,  Ruthenium hydroxide Solvents: Toluene ;  30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referentie
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst
Mannel, David S.; Stahl, Shannon S.; Root, Thatcher W., Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Referentie
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ;  40 min, 60 °C
Referentie
Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition
Ji, Hong-Bing; Chen, Qing-Lin, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 bar, 100 °C
Referentie
Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids
Korovchenko, Pavel; Donze, Cecile; Gallezot, Pierre; Besson, Michele, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Referentie
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium perchlorate Solvents: Acetonitrile ,  Water ;  7 h, rt
Referentie
Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization
Tang, Danyang; Yang, Xianjing; Chen, Qiguo; Shen, Zhenlu; Li, Meichao, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  24 h, 80 °C
Referentie
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ;  12 h, 110 °C
Referentie
Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications (2019, 2019, , 58-63

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Nickel ,  Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol ,  Tetrahydrofuran
Referentie
A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents
Khai, Bui The; Arcelli, Antonio, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole ,  Tempo Catalysts: Copper bromide (CuBr) ,  4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ;  2 h, 25 °C
Referentie
Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model
Al-Hunaiti, Afnan; Abu-Radaha, Batool; Wraith, Darren; Repo, Timo, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Graphene (oxide) Solvents: Water ;  30 h, 0.2 MPa, 100 °C
Referentie
Probing the intrinsic active sites of modified graphene oxide for aerobic benzylic alcohol oxidation
Zhu, Shanhui; Cen, Youliang; Yang, Miao; Guo, Jing; Chen, Chengmeng; et al, Applied Catalysis, 2017, , 89-97

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  tert-Butyl nitrite ,  Oxygen Catalysts: Tempone Solvents: Toluene ;  1 h, 1 atm, 50 °C
Referentie
Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols
Karimi, Babak; Vahdati, Saleh; Vali, Hojatollah, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ;  6 h, rt
Referentie
Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes
Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: Dodecane ,  Oxygen Catalysts: Palladium Solvents: p-Xylene ;  10 h, 1 atm, 110 °C
Referentie
Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation
Johnston, Eric V.; Verho, Oscar; Kaerkaes, Markus D.; Shakeri, Mozaffar; Tai, Cheuk-Wai; et al, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Referentie
TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes
Suzuki, Yusuke; Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ;  20 h, 1 bar, 60 °C
Referentie
Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts
Tobita, Fumiya; Yasukawa, Tomohiro; Yamashita, Yasuhiro; Kobayashi, Shu, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Reactievoorwaarden
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
Referentie
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

Synthetic Routes 28

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
Referentie
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
Referentie
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Reactievoorwaarden
1.1 Catalysts: 2,2′-Bipyridine ,  Tempo ,  Ferric nitrate Solvents: Acetic acid ;  5 min, 25 °C
1.2 Reagents: Oxygen ;  0.5 h, 1 atm, 80 °C
Referentie
Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds
Lagerblom, Kalle; Wrigstedt, Pauli; Keskivaeli, Juha; Parviainen, Arno; Repo, Timo, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium ,  Nickel dihydroxide Solvents: Toluene ;  0.25 h, 363 K
Referentie
Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen
Venkatesan, S.; Kumar, A. Senthil; Lee, Jyh-Fu; Chan, Ting-Shan; Zen, Jyh-Myng, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ;  24 h, 1 atm, 90 °C
Referentie
Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen
Mori, Kohsuke; Hara, Takayoshi; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
Referentie
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Reactievoorwaarden
1.1 Catalysts: 1-Methylimidazole ,  Copper oxide (Cu2O) ,  Iron oxide (Fe3O4) ,  Tempo Solvents: Acetonitrile ;  18 h, 25 °C
Referentie
Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole
Xu, Binyu; Senthilkumar, Samuthirarajan; Zhong, Wei; Shen, Zhongquan; Lu, Chunxin; et al, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Reactievoorwaarden
1.1 Reagents: Lithium perchlorate Solvents: Methanol ;  5.5 h, 0 °C
Referentie
Selective C-H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes
Barone, Mateus R.; Jones, Alan M., Organic & Biomolecular Chemistry (2017, 2017, 15(47), 10010-10015

Synthetic Routes 36

Reactievoorwaarden
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  3 h, rt
Referentie
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Leveranciers

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Goudlid
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Zuiverheid:95%+
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:40
Prijs ($):discuss personally
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Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:04
Prijs ($):discuss personally
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Prijs ($):discuss personally
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